Anabaenopeptilide 90B is a cyclic depsipeptide produced by the cyanobacterium Anabaena strain 90. This compound is part of a group of bioactive peptides that exhibit various biological activities, including potential toxicity. Anabaenopeptilide 90B, along with its analogs, has garnered interest due to its structural uniqueness and the implications for ecological and biotechnological applications.
Anabaenopeptilide 90B is synthesized by Anabaena strain 90, which is known for producing several other toxic compounds, including microcystins and anabaenopeptins. The biosynthesis of Anabaenopeptilide 90B involves a gene cluster that encodes peptide synthetases specifically responsible for its production .
Anabaenopeptilide 90B falls under the classification of cyclic depsipeptides. These compounds are characterized by their cyclic structure and the presence of both amide and ester linkages in their backbone. They are part of a broader category of natural products known for their diverse biological activities, particularly in cyanobacteria.
The synthesis of Anabaenopeptilide 90B is carried out through non-ribosomal peptide synthetase pathways. The gene cluster responsible for its biosynthesis includes multiple genes that encode different modules for the assembly of amino acids into the final peptide structure. Specifically, four genes (apdA, apdB, apdC, and apdD) have been identified, which contain domains that facilitate the activation and formation of peptide bonds among seven L-amino acids .
The process begins with the activation of amino acid substrates, which are then assembled into the cyclic structure via a series of enzymatic reactions involving condensation and cyclization steps. The presence of methyltransferase-like domains within these synthetases suggests additional modifications may occur during synthesis .
Anabaenopeptilide 90B features a cyclic structure composed of a six-amino-acid ring with an exocyclic side chain. The specific sequence and arrangement of amino acids contribute to its biological activity and toxicity. While detailed structural data is limited, it shares similarities with other known cyclic peptides in terms of its ring formation and side-chain characteristics .
The biosynthetic pathway for Anabaenopeptilide 90B involves several key reactions:
The precise enzymatic mechanisms involved in these reactions are still under investigation but likely involve complex interactions between various peptide synthetase modules within the gene cluster .
Anabaenopeptilide 90B exhibits inhibitory activity against certain enzymes such as phosphatases and proteases. This activity may relate to its potential toxicity towards aquatic organisms, impacting food webs and ecosystem health . The exact mechanism by which it exerts these effects remains an area for further research.
Studies have shown that similar cyclic peptides can disrupt cellular processes by inhibiting critical enzymes involved in protein metabolism, leading to toxic outcomes in susceptible organisms .
While specific physical properties such as melting point or solubility are not extensively documented for Anabaenopeptilide 90B, compounds in this class typically exhibit varying degrees of solubility in organic solvents due to their complex structures.
The chemical properties include stability under various environmental conditions, susceptibility to hydrolysis, and potential interactions with other biomolecules. These properties influence both its ecological impact and potential applications in biotechnology .
Anabaenopeptilide 90B has potential applications in several scientific fields:
The biosynthesis of Anabaenopeptilide 90B in Anabaena sp. strain 90 is governed by a dedicated NRPS gene cluster spanning ~29 kb, comprising four core genes (apdA, apdB, apdC, and apdD). The synthetase exhibits a modular architecture where apdA encodes two modules, apdB encodes four modules, and apdD encodes one module, totaling seven modules that activate and incorporate each amino acid residue of the heptadepsipeptide [4] [8]. This modular design follows the colinearity rule of NRPS systems, where each module corresponds to a specific amino acid position in the final peptide structure. The initiation module in apdA uniquely contains a formyltransferase-like domain, suggesting N-formylation of the starting amino acid as the first biosynthetic step [4].
Table 1: Modular Organization of Anabaenopeptilide 90B NRPS
Gene | Modules Encoded | Domains per Module | Function |
---|---|---|---|
apdA | Module 1 | Formyltransferase, A, PCP | Formylation and activation of starter amino acid |
Module 2 | C, A, E, PCP | Activation and epimerization of second residue | |
apdB | Module 3 | C, A, PCP | Condensation and activation of third residue |
Module 4 | C, A, PCP | Condensation and activation of fourth residue | |
Module 5 | C, A, MT, PCP | Activation and N-methylation of fifth residue | |
Module 6 | C, A, MT, PCP | Activation and N-methylation of sixth residue | |
apdD | Module 7 | C, A, TE | Activation of seventh residue and cyclorelease |
Two specialized tailoring domains embedded within the NRPS machinery mediate critical modifications:
The sequential action of NRPS modules strictly mirrors the peptide sequence of Anabaenopeptilide 90B. Domain phylogeny and ATP-PPi exchange assays confirm substrate specificity:
Anabaenopeptilide production is dynamically regulated by environmental cues. Experiments with Anabaena strain 90 wild-type (WT) revealed:
Table 2: Environmental Regulation of Anabaenopeptilide 90B Biosynthesis
Factor | Optimal Condition | Transcript Level Change | Peptide Yield (μg/mg DW) |
---|---|---|---|
Light intensity | 23 μmol m⁻² s⁻¹ | 4.5-fold increase | 0.86 ± 0.12 |
Phosphate | 2,600 μg L⁻¹ | 3.8-fold increase | 0.92 ± 0.15 |
Nitrogen source | N₂-fixing conditions | 2.1-fold increase | 0.78 ± 0.10 |
Beyond transcriptional control, biosynthesis efficiency depends on:
Insertional disruption of apdA via chloramphenicol resistance cassette (ΔapdA::CmR) abolished Anabaenopeptilide 90A/B production, confirmed by LC-MS/MS. The mutant exhibited:
In ΔapdA mutants, metabolic reprogramming occurs:
Table 3: Peptides Co-produced with Anabaenopeptilide 90B in Anabaena sp. 90
Compound Class | Example Variants | Biosynthetic Gene Cluster | Concentration in WT (μg/mg DW) | Concentration in ΔapdA mutant (μg/mg DW) |
---|---|---|---|---|
Anabaenopeptilides | 90A, 90B | apdABCD | 0.86 ± 0.12 | Not detected |
Microcystins | LR, RR, d-Asp³-LR | mcyABCDE | 0.86 ± 0.10 | 1.00 ± 0.14 |
Anabaenopeptins | A, B, C | aptABCDE | 0.24 ± 0.05 | 0.59 ± 0.08 |
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